molecular formula C16H12Cl2N2OS B11699809 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one

5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one

Cat. No.: B11699809
M. Wt: 351.2 g/mol
InChI Key: YTINGRSICPDNLG-UHFFFAOYSA-N
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Description

5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a phenyl group, and a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one typically involves the reaction of 2,3-dichlorobenzyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine: Shares the dichlorobenzyl group but has a different core structure.

    2,3-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzyl derivatives.

    2,3-Dichlorobenzyl chloride: Another related compound used in organic synthesis.

Uniqueness

5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a dichlorobenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20-16(22-13)19-11-6-2-1-3-7-11/h1-8,13H,9H2,(H,19,20,21)

InChI Key

YTINGRSICPDNLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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